molecular formula C23H24N4O4S B2622048 4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide CAS No. 688055-55-2

4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide

Cat. No.: B2622048
CAS No.: 688055-55-2
M. Wt: 452.53
InChI Key: SGQXUCVEMVMCHZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound 4-[(8-oxo-6-thioxo-5,8-dihydrodioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide derives its systematic name from the hierarchical prioritization of functional groups and ring systems under IUPAC guidelines. The parent heterocycle is a quinazolinone , specifically a 4-quinazolinone isomer, which serves as the foundational scaffold. The numbering of the quinazolinone core begins at the nitrogen atom in position 1, with the lactam oxygen at position 4 and the thione group at position 6. The dioxolo group is fused at positions 4 and 5 of the quinazolinone, designated by the [4,5-g] notation, indicating its attachment to the benzene ring of the quinazolinone system.

Isomeric considerations arise primarily from three structural features:

  • Lactam-thione tautomerism : The 6-thioxo group permits tautomerism between thione (C=S) and thiol (C-SH) forms, though X-ray analyses of similar compounds favor the thione configuration in crystalline states.
  • Dioxolane ring orientation : The dioxolo group’s fusion angle (endo vs. exo) could theoretically create stereoisomers, but spectroscopic data for this compound suggests a planar arrangement due to conjugation with the quinazolinone π-system.
  • Pyrrolidinylethyl side chain conformation : The N-(2-pyrrolidin-1-ylethyl) group introduces potential rotamers around the ethyl linker

Properties

CAS No.

688055-55-2

Molecular Formula

C23H24N4O4S

Molecular Weight

452.53

IUPAC Name

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C23H24N4O4S/c28-21(24-7-10-26-8-1-2-9-26)16-5-3-15(4-6-16)13-27-22(29)17-11-19-20(31-14-30-19)12-18(17)25-23(27)32/h3-6,11-12H,1-2,7-10,13-14H2,(H,24,28)(H,25,32)

InChI Key

SGQXUCVEMVMCHZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O6SC_{20}H_{24}N_{4}O_{6}S, with a molecular weight of approximately 448.5 g/mol. The structure features a quinazoline derivative combined with a piperidine ring and various functional groups that may influence its biological activity.

While the precise mechanisms are not fully elucidated, compounds with similar structures often interact with biological targets such as enzymes and receptors involved in disease pathways. The thioxoquinazoline moiety may play a critical role in mediating these interactions.

Anticancer Activity

Recent studies have shown that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to the quinazoline structure were tested against human cancer cell lines including Huh7-D12 and MCF-7, demonstrating inhibitory effects on cell proliferation with IC50 values in the micromolar range .

Kinase Inhibition

Research has indicated that certain quinazoline derivatives can modulate kinase activity. In particular, compounds similar to the one have been evaluated for their ability to inhibit kinases such as DYRK1A and JAK3. These kinases are implicated in various signaling pathways relevant to cancer progression . Some derivatives showed promising results with moderate to high inhibition rates against these kinases, suggesting potential as therapeutic agents.

Overactive Bladder Treatment

Another area of interest is the potential application of this compound in treating conditions like overactive bladder (OAB). Novel thiazoloquinazoline derivatives have been synthesized and tested for their ability to activate large-conductance calcium-activated potassium channels. One such derivative exhibited an EC50 of 2.89 μM, indicating strong activity .

Case Studies and Research Findings

StudyCompound TestedCell LinesIC50 ValuesKey Findings
Quinazoline DerivativesHuh7-D12, MCF-7Micromolar rangeSignificant cytotoxicity observed
Thiazoloquinazoline DerivativesVarious Cancer Cells2.89 μM (for OAB)Potent channel activation; potential for OAB treatment

Comparison with Similar Compounds

Tanimoto Coefficient and Molecular Fingerprinting

Using Tanimoto coefficients (as in and ), the compound shares structural motifs with quinazolinone derivatives (e.g., pyrazoles, thiazoles, and triazoles) synthesized in . For instance:

  • Pyrazole derivatives (e.g., compound 6 in ) exhibit a 60–70% similarity due to shared quinazoline cores but lack the dioxolo and thioxo groups, reducing their structural complexity .
  • Thiazole derivatives (e.g., compounds 11a–c in ) show moderate similarity (~50–60%) via sulfur-containing heterocycles but differ in substitution patterns .

Molecular Networking and Fragmentation Patterns

As per , molecular networking based on LC-MS/MS data assigns cosine scores to compare fragmentation spectra. The target compound’s unique dioxolo-thioxo-quinazoline core would yield distinct parent ions, differentiating it from simpler analogs like triazolo-isoindolones (e.g., compound 15 in ), which lack fused dioxolo rings .

Spectral Characterization

Key spectral distinctions from analogs include:

  • ¹H-NMR : The pyrrolidinylethyl side chain (δ ~2.5–3.5 ppm) and dioxolo protons (δ ~5.0–6.0 ppm) are absent in simpler hydrazide derivatives (e.g., compound 4 in ) .
  • IR : The thioxo group (C=S stretch ~1200–1250 cm⁻¹) differentiates it from carbonyl-containing analogs (e.g., compound 3 in ) .

Bioactivity and Pharmacokinetic Profiling

Analgesic Activity

highlights that quinazolinone derivatives (e.g., compounds 6 and 11a–c) exhibit analgesic activity. The target compound’s thioxo group may enhance binding to pain-related targets like cyclooxygenase (COX) or opioid receptors, though experimental validation is needed .

Pharmacokinetic Properties

Using similarity indexing (), the compound’s pyrrolidinylethyl side chain likely improves solubility and blood-brain barrier penetration compared to non-polar analogs (e.g., styryl quinazoline 5 in ). However, the dioxolo ring may reduce metabolic stability compared to simpler triazoles .

Comparative Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Class Core Structure Key Substituents Tanimoto Similarity Predicted LogP Bioactivity (Reported)
Target Compound Dioxolo-thioxo-quinazoline Pyrrolidinylethyl, benzamide N/A 2.8 Not tested
Pyrazole derivatives [1] Quinazolinone Hydrazide, alkyl chains 60–70% 1.5–2.0 Analgesic
Thiazole derivatives [1] Thiazolo-quinazoline Mercaptoacetic acid, aryl groups 50–60% 2.0–2.5 Analgesic
Triazolo-isoindolones [1] Isoindolone Phthalimide, triazole 30–40% 1.0–1.5 Not reported

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